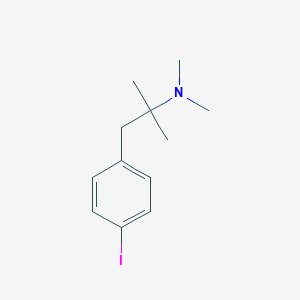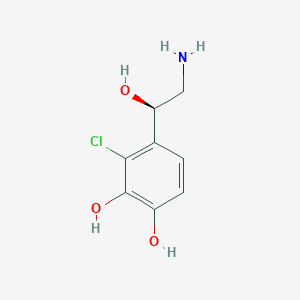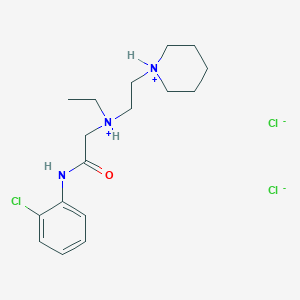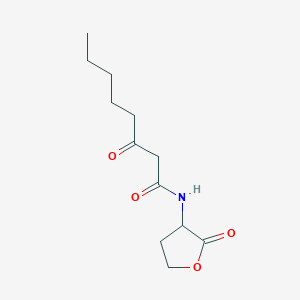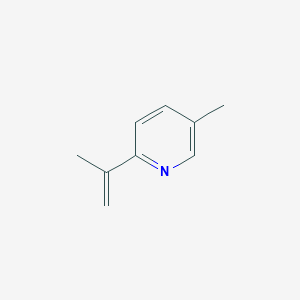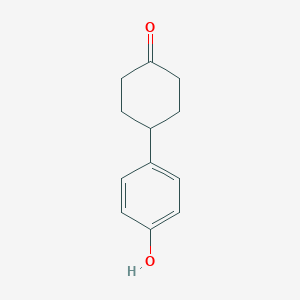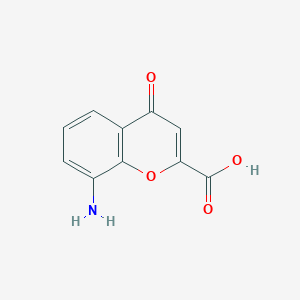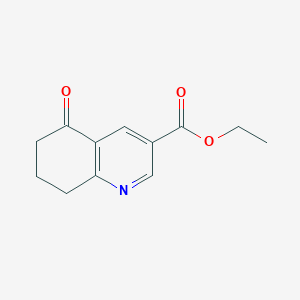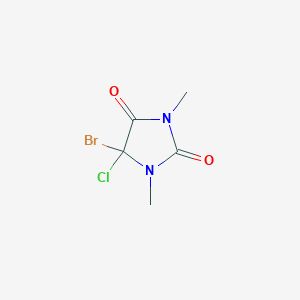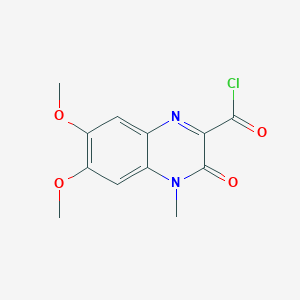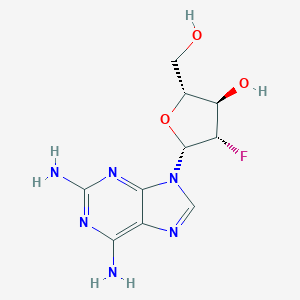
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use as an anti-cancer agent, as well as its ability to inhibit viral replication.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its ability to inhibit the activity of certain enzymes. In the case of cancer cells, this compound inhibits the activity of thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound inhibits the activity of reverse transcriptase, which is essential for viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In the case of cancer cells, this compound has been shown to induce cell death through the activation of apoptosis pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol in lab experiments include its potential use as an anti-cancer agent and its ability to inhibit viral replication. Additionally, this compound has been shown to have low toxicity levels, making it a safer alternative to other anti-cancer agents. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability, as well as its potential for off-target effects.
Orientations Futures
There are several future directions for the study of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol. One direction involves the optimization of the synthesis method to increase the yield and purity of the compound. Another direction involves the study of the compound's potential use as an anti-cancer agent in combination with other drugs. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other viral infections. Finally, the development of analogs of this compound with improved solubility and bioavailability could lead to the development of more effective anti-cancer and antiviral agents.
In conclusion, this compound has shown promise as an anti-cancer agent and as an inhibitor of viral replication. Its mechanism of action involves the inhibition of certain enzymes, leading to the disruption of DNA synthesis and ultimately, cell death. While there are limitations to its use in lab experiments, further studies are needed to investigate its potential use in the treatment of cancer and viral infections. The development of analogs of this compound could lead to the development of more effective anti-cancer and antiviral agents.
Méthodes De Synthèse
The synthesis of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves the use of various chemical reagents and reactions. One method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-formyl-1,3-dioxolane in the presence of a base to form the intermediate compound, which is then treated with a reducing agent to obtain the desired compound. Another method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-(hydroxymethyl)-1,3-dioxolane in the presence of a base and a catalyst to obtain the desired compound.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol has been studied for its potential use as an anti-cancer agent. Research has shown that this compound has the ability to inhibit the growth of cancer cells, as well as induce cell death in cancer cells. Additionally, this compound has been studied for its ability to inhibit viral replication, particularly in the case of the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


